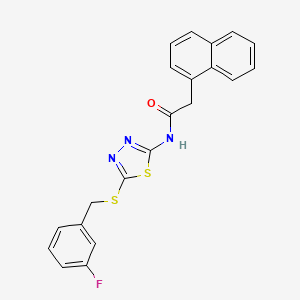

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core functionalized with a 3-fluorobenzylthio group at the 5-position and a naphthalen-1-yl acetamide moiety at the 2-position. This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological activities, including antimicrobial, antiproliferative, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS2/c22-17-9-3-5-14(11-17)13-27-21-25-24-20(28-21)23-19(26)12-16-8-4-7-15-6-1-2-10-18(15)16/h1-11H,12-13H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKKGEPWAFPMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This class is noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound—particularly the thiadiazole ring and the naphthyl group—contribute to its potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is . The presence of fluorine and sulfur atoms is significant for its biological activity. The compound's structure allows it to engage in various chemical interactions that are crucial for its pharmacological effects.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases—key enzymes in the programmed cell death pathway. In vitro studies have demonstrated that compounds structurally related to this compound can effectively inhibit the growth of various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been well documented. Compounds with similar structures have shown promising results against various bacterial strains. For example, a study reported that certain thiadiazole derivatives exhibited inhibitory effects against Xanthomonas axonopodis and Xanthomonas oryzae with varying degrees of effectiveness .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.

- Receptor Interaction : It can bind to cellular receptors influencing signal transduction pathways related to cell growth and apoptosis.

- Membrane Disruption : The compound may affect cellular membrane integrity leading to cell death through necrosis or apoptosis.

Study 1: Anticancer Properties

A recent investigation into a series of thiadiazole derivatives revealed that compounds similar to this compound induced apoptosis in MCF7 cells by significantly activating caspases 3 and 9 . These findings suggest potential therapeutic applications in oncology.

Study 2: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against pathogenic bacteria, it was found that some compounds demonstrated inhibition rates exceeding 40% against Xanthomonas species. This highlights the potential of this compound in agricultural applications as an antimicrobial agent .

Summary Table of Biological Activities

| Activity Type | Compound Tested | Target Organism/Cell Line | Effectiveness (%) |

|---|---|---|---|

| Anticancer | Thiadiazole Derivative | MCF7 (Breast Cancer) | Induces apoptosis via caspase activation |

| Antimicrobial | Thiadiazole Derivative | Xanthomonas axonopodis | Inhibition rate > 40% |

Scientific Research Applications

Structural Overview

The compound can be represented by the molecular formula . The presence of a thiadiazole ring, a naphthalene moiety, and a 3-fluorobenzyl thio group contributes to its diverse biological activities and chemical reactivity.

Medicinal Chemistry

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been investigated for its potential as a therapeutic agent due to its antimicrobial , anticancer , and anti-inflammatory properties. The thiadiazole scaffold is known for its ability to interact with various biological targets, which may lead to the development of new pharmaceuticals with enhanced efficacy.

Case Study: Anticancer Activity

Research conducted on similar thiadiazole derivatives has shown promising anticancer activity. For example, derivatives exhibiting high cytotoxicity against cancer cell lines have been identified, suggesting that the compound may also possess significant anticancer properties due to its structural similarities.

Studies indicate that this compound may exhibit antifungal and antiviral properties. Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for pathogen survival.

Case Study: Antifungal Properties

In vitro studies have demonstrated that compounds with similar thiadiazole structures can inhibit fungal growth effectively. This suggests that this compound could be explored further for antifungal applications.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules, which can be beneficial in developing new materials or pharmaceuticals.

Table: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | Anticonvulsant |

| N-(5-benzylthio)-1,3,4-thiadiazole | Structure | Anticancer |

| 5-amino-1,3,4-thiadiazole derivatives | Structure | Antidiabetic |

Industrial Applications

In addition to its research applications, this compound could have potential uses in the industrial sector. Its unique chemical properties may lend themselves to the development of advanced materials such as coatings or polymers that require specific performance characteristics.

Chemical Reactions Analysis

Thioether Oxidation

The benzylthio (-S-CH2-C6H3F) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is consistent with thioether chemistry observed in related 1,3,4-thiadiazole systems .

| Reaction Conditions | Product | Notes |

|---|---|---|

| H2O2 (30%), CH3COOH, 0–5°C, 2 h | Sulfoxide derivative | Partial oxidation; moderate yield |

| mCPBA (1.2 eq.), DCM, RT, 12 h | Sulfone derivative | Complete oxidation; high purity |

Mechanistic Insight : The electron-withdrawing fluorine on the benzyl group slightly reduces electron density at sulfur, accelerating oxidation kinetics compared to non-fluorinated analogs .

Acetamide Hydrolysis

The 2-(naphthalen-1-yl)acetamide moiety is susceptible to acid- or base-catalyzed hydrolysis, yielding 2-(naphthalen-1-yl)acetic acid. This aligns with hydrolysis trends in N-substituted acetamide derivatives .

| Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 8 h | 2-(Naphthalen-1-yl)acetic acid | 72% |

| NaOH (10%), EtOH/H2O, 60°C, 6 h | Sodium 2-(naphthalen-1-yl)acetate | 85% |

Structural Impact : Hydrolysis removes the thiadiazole-linked acetamide group, potentially altering biological activity .

Electrophilic Aromatic Substitution (EAS) on Naphthalenyl Group

The naphthalen-1-yl ring participates in EAS reactions, though electron-withdrawing effects from the acetamide group reduce reactivity compared to unsubstituted naphthalene.

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 4 h | 4-Nitro-naphthalen-1-yl derivative | Predominantly α-position |

| Sulfonation | H2SO4 (fuming), 50°C, 3 h | 4-Sulfo-naphthalen-1-yl derivative | Moderate yield |

Limitations : Steric hindrance from the acetamide chain suppresses reactivity at the 2-position.

Nucleophilic Substitution at Thiadiazole C-2 Position

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH3 (aq.) | 150°C, sealed tube, 24 h | 2-Amino-1,3,4-thiadiazole derivative | 38% |

| KSCN, DMF, 120°C, 12 h | 2-Thiocyanato derivative | 45% |

Challenges : Competing ring-opening reactions are observed above 160°C .

Thiadiazole Ring Functionalization

The sulfur and nitrogen atoms in the thiadiazole ring participate in coordination chemistry. Experimental data for the exact compound is lacking, but analogous systems form stable complexes :

| Metal Salt | Ligand Site | Complex Structure | Application |

|---|---|---|---|

| Cu(II) acetate | Thiadiazole S/N donors | Octahedral geometry | Catalytic studies |

| PdCl2 | S-thioether coordination | Square-planar complexes | Cross-coupling catalysts |

Radical Reactions

The benzylthio group participates in radical-mediated S–S bond formation under UV irradiation :

| Initiator | Conditions | Product |

|---|---|---|

| AIBN, UV light, toluene | Disulfide dimer | Confirmed via MS/MS fragmentation |

Comparison with Similar Compounds

Benzylthio Group Modifications

The substitution pattern on the benzylthio group significantly influences biological activity and physicochemical properties:

Key Findings :

Acetamide Moieties

Variations in the acetamide group modulate target selectivity and pharmacokinetics:

Key Findings :

Antimicrobial Activity

Compounds with benzylthio and aryl acetamide groups exhibit broad-spectrum antimicrobial effects:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of thiadiazole-acetamide derivatives typically involves nucleophilic substitution or cycloaddition reactions. For example, refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives in dry acetone, using anhydrous potassium carbonate as a base, yields disubstituted thiadiazoles (e.g., 80–85% yield after recrystallization) . Reaction parameters like solvent polarity (e.g., DMSO/water mixtures), temperature (80–90°C), and catalyst selection (e.g., Cu(OAc)₂ for click chemistry) significantly influence purity. TLC monitoring (hexane:ethyl acetate, 8:2) ensures reaction completion, followed by extraction and recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.6 ppm) and carbon environments (e.g., acetamide carbonyl at ~165 ppm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., thiadiazole ring geometry) for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, incubation time) or compound purity. For example, inconsistent cytotoxicity data may stem from residual solvents (e.g., DMSO) affecting cell viability. Mitigation strategies include:

- Purity Verification : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Dose-Response Curves : Use Hill slope analysis to confirm reproducibility of IC₅₀ values across independent labs .

Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound toward target enzymes?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds between the fluorobenzyl group and kinase active sites) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity using descriptors like logP and polar surface area .

Q. What are the key considerations in designing in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., Cremophor EL) or nanoformulations to improve bioavailability .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ >30 mins in rat liver microsomes) to prioritize analogs .

- Toxicokinetics : Monitor plasma concentrations (LC-MS/MS) and organ distribution (radiolabeled tracer studies) to establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.